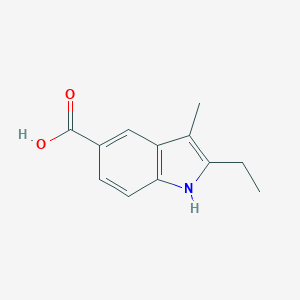
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用機序
The mechanism of action of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases and to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a potential therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide for lab experiments is its low toxicity profile, which makes it safe to use in cell culture and animal studies. Additionally, it is relatively easy to synthesize and has been optimized to yield high purity and high yields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
将来の方向性
There are several future directions for research on 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide. One area of research is to further elucidate its mechanism of action and to optimize its use as a therapeutic agent for inflammatory diseases and cancer. Additionally, there is potential for the development of novel analogs of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide with improved efficacy and selectivity. Finally, there is potential for the development of new methods for the synthesis of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide that are more efficient and environmentally friendly.
合成法
The synthesis of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide involves the reaction of 3-phenylpropylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide. This synthesis method has been optimized to yield high purity and high yields of the compound.
科学的研究の応用
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been tested as a potential treatment for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been shown to have potential anticancer activity and has been tested as a potential treatment for various types of cancer.
特性
製品名 |
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide |
|---|---|
分子式 |
C17H18N2O3 |
分子量 |
298.34 g/mol |
IUPAC名 |
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-13-12-15(9-10-16(13)19(21)22)17(20)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |
InChIキー |
FIJSXSHCVWHKNE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCC2=CC=CC=C2)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)
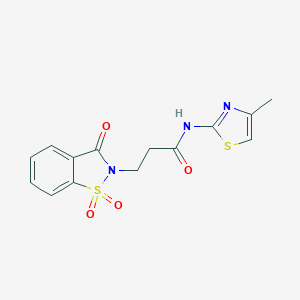

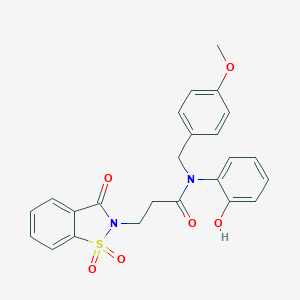
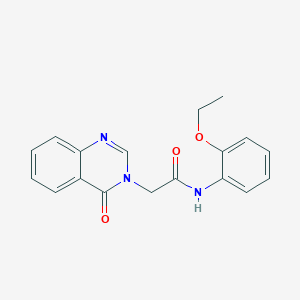
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
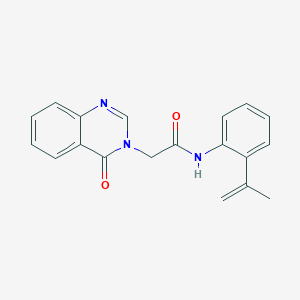
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
